molecular formula C4H6N4O3 B2421856 2-(2-Azidoacetamido)acetic acid CAS No. 855750-87-7

2-(2-Azidoacetamido)acetic acid

Cat. No.: B2421856
CAS No.: 855750-87-7
M. Wt: 158.117
InChI Key: FIPPSTNVFPJXRD-UHFFFAOYSA-N
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Description

2-(2-Azidoacetamido)acetic acid is a useful research compound. Its molecular formula is C4H6N4O3 and its molecular weight is 158.117. The purity is usually 95%.
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Scientific Research Applications

  • Biological Significance in Bacteria : 2-(2-Azidoacetamido)acetic acid derivatives, such as 2-acetamido-4-azidoacetamido-2,4,6-trideoxy-l-altrose, have been synthesized for bacterial metabolic labeling. This aids in exploring the biological significance of pseudaminic acid-containing glycans on bacterial surfaces, crucial for understanding pathogenicity and immune escape mechanisms in Gram-negative bacteria (Andolina et al., 2018).

  • Synthesis of Analogues and Peptide Compounds : A study detailed a synthesis approach for 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid, potentially general for creating 4-amino-1H-1,2,3-triazole carboxylic acid analogues and related peptide compounds. This method used 2-azido-N,N-diethylacetamide as a starting agent, highlighting a pathway for producing biologically active compounds (Pokhodylo et al., 2019).

  • Antibacterial Activity in New Compounds : A study on the preparation of aza-beta lactam and 1,2,3,4-tetrazole derivatives from 2-aminobenzothiazole found significant antibacterial activity. These derivatives, synthesized using sodium azide, show potential in medicinal chemistry and drug development (Al-Sultani & Al-lami, 2021).

  • Metallo-Beta-Lactamases Inhibitor Synthesis : 2-(2-Mercaptoacetamido)-3-phenylpropanoic acid, an analogue of this compound, has been prepared as a metallo-beta-lactamases inhibitor for co-administration with beta-lactam antibiotics. This is crucial for combating antibiotic-resistant bacteria (Maleki et al., 2019).

  • Wastewater Treatment Applications : Peracetic acid, derived from acetic acid, has been explored for wastewater disinfection, demonstrating efficacy against a range of microbial contaminants. This research is pivotal for environmental and public health applications (Kitis, 2004).

  • Synthesis of Heteroatom-Activated Beta-Lactam Antibiotics : The synthesis of [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, related to this compound, has been documented. These compounds possess significant activity against Gram-negative bacteria, emphasizing their potential in antibiotic development (Woulfe & Miller, 1985).

Safety and Hazards

The safety data sheet (SDS) for 2-(2-Azidoacetamido)acetic acid includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

Ester-protected C5 azidoacetamido-Pse, a derivative of 2-(2-Azidoacetamido)acetic acid, successfully labeled cells of Pse-expressing Gram-positive and Gram-negative strains . No labeling was observed in cells of non-Pse-expressing strains . The ester-protected and C5 azidoacetamido-functionalized Pse is thus a useful reagent for the identification of bacteria expressing this unique virulence-associated nonulosonic acid . This suggests potential future directions in the use of this compound and its derivatives in bacterial identification .

Mechanism of Action

Target of Action

N3-Gly-Gly-OH, also known as 2-(2-Azidoacetamido)acetic acid, is a click chemistry reagent . Click chemistry is a powerful tool for creating covalent bonds between small functional groups, and it has been widely used in various research fields due to its high yield, high specificity, and simplicity .

Mode of Action

The compound’s mode of action is primarily based on its ability to form covalent bonds with various molecules, including nucleic acids, lipids, and proteins . This allows it to interact with a wide range of targets and induce various changes at the molecular level.

Biochemical Pathways

Given its role as a click chemistry reagent, it can be inferred that it may influence a variety of biochemical processes by facilitating the formation of covalent bonds between different molecules .

Pharmacokinetics

It is known that glycosylation, a process that n3-gly-gly-oh could potentially be involved in, can modulate the pharmacokinetics and pharmacodynamics of therapeutic glycoproteins . This suggests that N3-Gly-Gly-OH could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules .

Result of Action

The molecular and cellular effects of N3-Gly-Gly-OH’s action would largely depend on the specific molecules it interacts with. As a click chemistry reagent, it could potentially influence a wide range of cellular processes by facilitating the formation of covalent bonds between different molecules .

Action Environment

The action, efficacy, and stability of N3-Gly-Gly-OH can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Therefore, the action of N3-Gly-Gly-OH could potentially be modulated by the specific conditions in its environment.

Properties

IUPAC Name

2-[(2-azidoacetyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3/c5-8-7-1-3(9)6-2-4(10)11/h1-2H2,(H,6,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPPSTNVFPJXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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